

An In-depth Technical Guide to 2-Hydroxy Trimipramine (CAS: 2064-15-5)

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Compound of Interest

Compound Name: **2-Hydroxy Trimipramine**

Cat. No.: **B023120**

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2-Hydroxy Trimipramine**, a principal metabolite of the tricyclic antidepressant (TCA) Trimipramine.^{[1][2]} We will explore its core chemical and physical properties, delve into the metabolic pathways responsible for its formation, and discuss its pharmacological significance. A central focus of this guide is the critical role of pharmacogenetics, particularly the influence of cytochrome P450 enzyme polymorphisms, on the disposition of Trimipramine and the formation of **2-Hydroxy Trimipramine**. Furthermore, we will detail established analytical methodologies for its quantification in biological matrices, a cornerstone of therapeutic drug monitoring and clinical research. This guide is designed to serve as a foundational resource for professionals engaged in the study and development of neuropsychiatric therapeutics.

Introduction and Pharmacological Context

Trimipramine is a tricyclic antidepressant utilized in the management of major depressive disorder, often valued for its sedative properties beneficial for patients with co-existing insomnia.^[3] Like other TCAs, its mechanism involves the modulation of neurotransmitters in the brain, primarily by inhibiting the reuptake of serotonin and norepinephrine.^{[3][4]} However, the clinical effect of Trimipramine is not solely attributable to the parent compound. Its metabolism in the liver yields several derivatives, with **2-Hydroxy Trimipramine** being a key product of this biotransformation.^{[5][6]}

Understanding the profile of **2-Hydroxy Trimipramine** is paramount for several reasons:

- Pharmacokinetic Variability: The rate of its formation is highly dependent on individual patient genetics, leading to significant interindividual differences in drug exposure and response.[\[7\]](#) [\[8\]](#)
- Therapeutic Drug Monitoring (TDM): Accurate measurement of both the parent drug and its major metabolites, including **2-Hydroxy Trimipramine**, is essential for dose optimization, ensuring therapeutic efficacy while minimizing the risk of toxicity.[\[9\]](#)
- Drug Development: For researchers developing new CNS agents, the metabolic profile of Trimipramine serves as a case study in the complexities of drug metabolism and the importance of characterizing active and inactive metabolites.

Chemical and Physical Properties

2-Hydroxy Trimipramine is structurally a derivative of dibenzazepine.[\[10\]](#) The addition of a hydroxyl group significantly alters its polarity compared to the parent compound, which has direct implications for its solubility, distribution, and elimination.

Property	Value	Source
CAS Number	2064-15-5	[1]
Molecular Formula	$C_{20}H_{26}N_2O$	[1] [11]
Molecular Weight	310.44 g/mol	[1] [11]
IUPAC Name	5-(3-(Dimethylamino)-2-methylpropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol	[1]
Appearance	Light Brown to Brown Solid	[1]
Storage	2-8°C, Under Inert Atmosphere	[1]

Metabolism and Pharmacogenetics

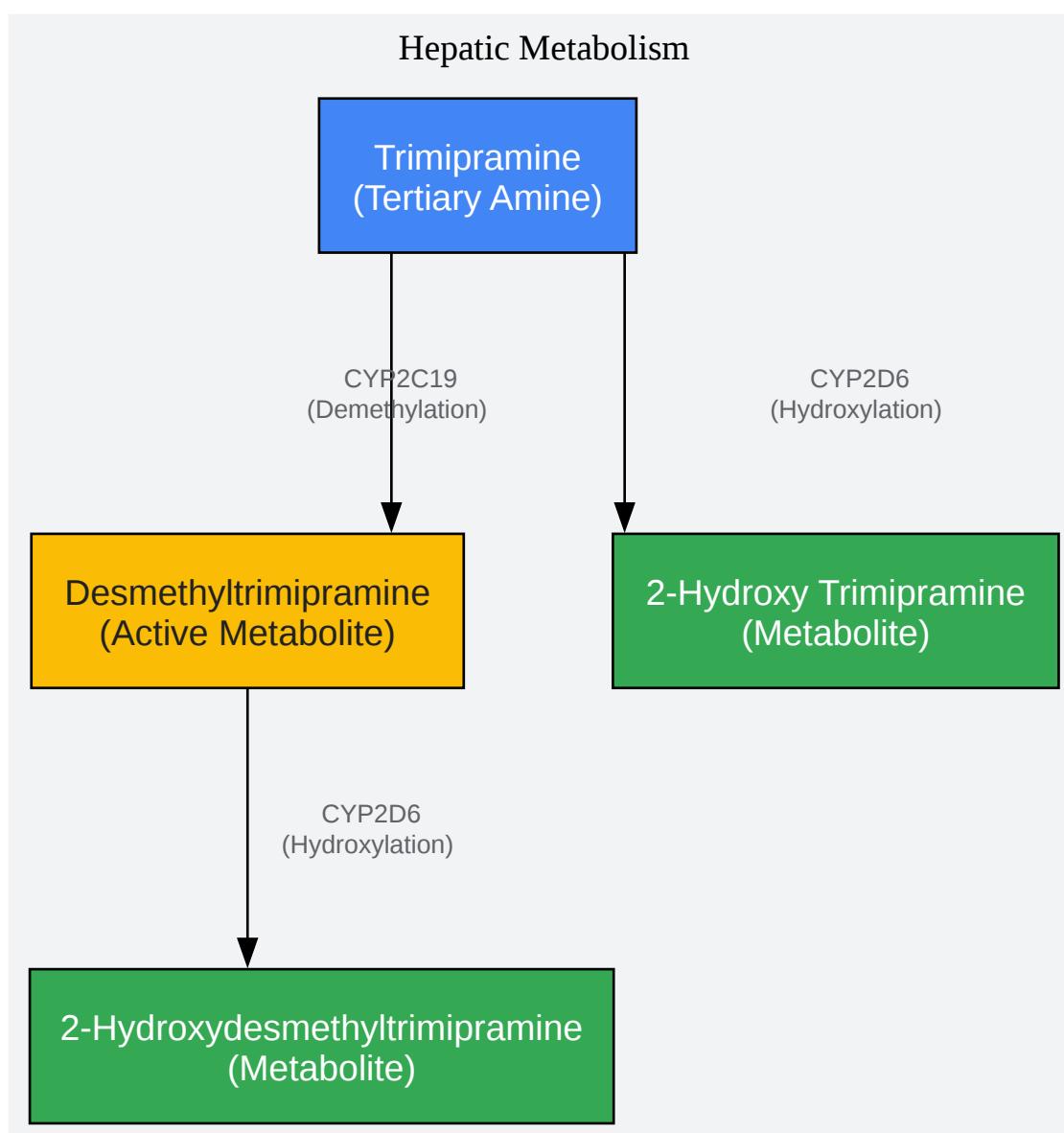
The biotransformation of Trimipramine is a multi-step process primarily occurring in the liver and orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. The formation of **2-Hydroxy Trimipramine** is a critical step in this pathway.

Metabolic Pathway

Trimipramine undergoes two primary metabolic transformations:

- N-Demethylation: Catalyzed predominantly by CYP2C19, this step converts the tertiary amine Trimipramine into its active secondary amine metabolite, Desmethyltrimipramine.[\[5\]](#) [\[12\]](#)
- Hydroxylation: The cytochrome P450 2D6 (CYP2D6) enzyme is responsible for the 2-hydroxylation of both Trimipramine and Desmethyltrimipramine.[\[5\]](#)[\[12\]](#) This hydroxylation step is generally considered a detoxification pathway, forming less active metabolites that are more readily excreted.[\[5\]](#)[\[13\]](#)

The metabolic cascade can be visualized as follows:



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Caption: Metabolic conversion of Trimipramine in the liver.

The Role of CYP2D6 Polymorphism

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to distinct phenotypes in the population with varying enzyme activity.^[3] This genetic variability is the primary cause of the wide inter-individual differences observed in Trimipramine pharmacokinetics.^{[7][8]}

- Poor Metabolizers (PMs): Individuals with two no-function CYP2D6 alleles exhibit greatly reduced clearance of Trimipramine.[3][14] This leads to significantly higher plasma concentrations of the parent drug and its demethylated metabolite, increasing the risk of adverse effects.[3][8] The formation of **2-Hydroxy Trimipramine** is drastically reduced.
- Intermediate Metabolizers (IMs): Carriers of one reduced-function or no-function allele show moderately reduced clearance and higher-than-normal drug concentrations.[3]
- Normal Metabolizers (NMs): These individuals have fully functional CYP2D6 activity and exhibit the expected "standard" pharmacokinetic profile.[3][14]
- Ultrarapid Metabolizers (UMs): Individuals carrying multiple copies of functional CYP2D6 alleles metabolize Trimipramine very quickly.[7][13] This leads to lower plasma concentrations of the parent drug, potentially causing therapeutic failure at standard doses, and a higher relative concentration of hydroxylated metabolites.[7][14]

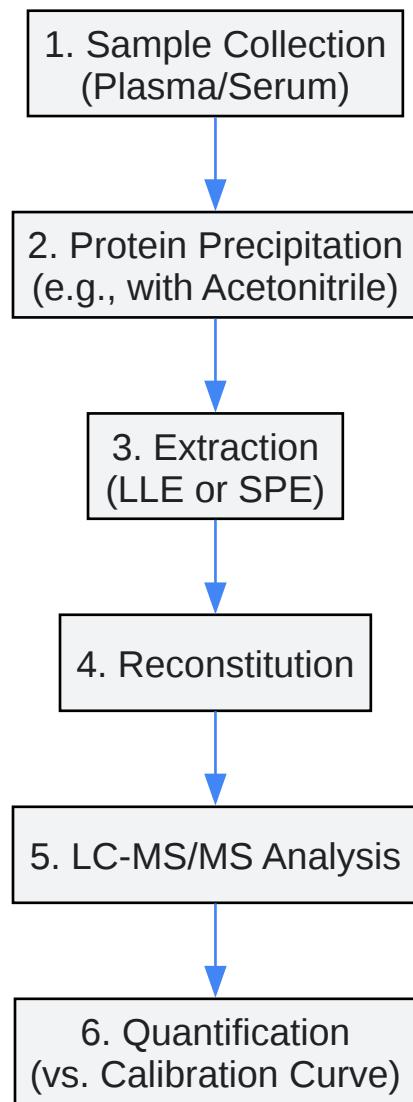
The clinical implication is profound: a standard dose of Trimipramine can be toxic for a PM but sub-therapeutic for a UM.[7] This underscores the value of pharmacogenetic testing in personalizing TCA therapy. The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published specific dosing guidelines for TCAs based on CYP2D6 and CYP2C19 genotypes.[5][14]

Analytical Methodologies for Quantification

Accurate quantification of **2-Hydroxy Trimipramine** in biological matrices, typically plasma or serum, is essential for pharmacokinetic studies and TDM. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard.[7][15] More advanced methods utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[16][17]

General Analytical Workflow

A typical bioanalytical workflow involves several key stages, from sample collection to final data analysis.



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Caption: Standard bioanalytical workflow for metabolite quantification.

Example Protocol: LC-MS/MS Quantification

This protocol is a representative example based on common practices for quantifying tricyclic antidepressants and their metabolites.[\[16\]](#)[\[17\]](#)

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

- To 50 μ L of plasma sample, add an internal standard solution (e.g., deuterated **2-Hydroxy Trimipramine-d3**).[\[18\]](#)
- Add a basic buffer to alkalinize the sample.

- Perform extraction with an immiscible organic solvent (e.g., methyl tert-butyl ether).
- Vortex vigorously and centrifuge to separate the layers.
- Transfer the organic supernatant to a clean tube/plate.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solution.

2. Chromatographic Conditions:

- The choice of column and mobile phase is critical for achieving separation from the parent drug, other metabolites, and endogenous matrix components.

Parameter	Example Condition	Rationale
Analytical Column	Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)	Provides good retention and separation for moderately polar compounds.
Mobile Phase A	Water with 0.1% Formic Acid	Acidifies the mobile phase to promote protonation of the analytes for positive ion mode MS.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Organic solvent for eluting the analytes from the column.
Flow Rate	0.4 mL/min	A typical flow rate for analytical LC-MS.
Gradient	Start at 5% B, ramp to 95% B, then re-equilibrate	A gradient elution is necessary to separate analytes with different polarities within a reasonable runtime.
Injection Volume	5 µL	Balances sensitivity with the risk of column overloading.

3. Mass Spectrometry Conditions:

- Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific Selected Reaction Monitoring

(SRM) transitions.

Parameter	Example Setting
Ionization Mode	ESI Positive
SRM Transition (Quantifier)	e.g., 311.4 → m/z (Specific fragment ion)
SRM Transition (Qualifier)	e.g., 311.4 → m/z (Second fragment ion)
Internal Standard Transition	e.g., 314.4 → m/z (Deuterated analog fragment)

4. Method Validation:

- Any quantitative method must be rigorously validated according to regulatory guidelines. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. [9]

Synthesis and Availability

For research purposes, **2-Hydroxy Trimipramine** is not typically synthesized in a standard laboratory setting due to its primary origin as a biological metabolite. However, it is commercially available from specialized chemical suppliers as a reference standard.[1][19] This is crucial for developing and validating analytical methods, as a certified reference material is required for creating accurate calibration curves and quality control samples. These standards are often produced via custom synthesis for commercial distribution.

Conclusion

2-Hydroxy Trimipramine is more than a simple byproduct of drug metabolism; it is a key determinant in the complex pharmacokinetic and pharmacodynamic profile of its parent drug, Trimipramine. Its formation, governed by the highly polymorphic CYP2D6 enzyme, is a classic example of how individual genetics can dictate drug response and safety. For researchers in drug development and clinical pharmacology, the study of **2-Hydroxy Trimipramine** provides critical insights into the challenges of inter-individual variability. A thorough understanding of its properties and the validated analytical methods for its quantification are indispensable tools for advancing personalized medicine in neuropsychiatry.

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